molecular formula C15H10F6O3 B6385003 5-(2-Methoxy-5-trifluoromethylphenyl)-3-trifluoromethoxyphenol CAS No. 1261903-06-3

5-(2-Methoxy-5-trifluoromethylphenyl)-3-trifluoromethoxyphenol

Cat. No.: B6385003
CAS No.: 1261903-06-3
M. Wt: 352.23 g/mol
InChI Key: HXVSWVYIHNVIRR-UHFFFAOYSA-N
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Description

5-(2-Methoxy-5-trifluoromethylphenyl)-3-trifluoromethoxyphenol is a complex organic compound characterized by the presence of methoxy and trifluoromethyl groups attached to a phenyl ring. This compound is notable for its unique chemical structure, which imparts specific physical and chemical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This process utilizes organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of advanced catalytic systems and controlled reaction environments to achieve the desired product efficiently.

Chemical Reactions Analysis

Types of Reactions

5-(2-Methoxy-5-trifluoromethylphenyl)-3-trifluoromethoxyphenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms, depending on the reagents and conditions used.

    Substitution: The methoxy and trifluoromethyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

5-(2-Methoxy-5-trifluoromethylphenyl)-3-trifluoromethoxyphenol has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 5-(2-Methoxy-5-trifluoromethylphenyl)-3-trifluoromethoxyphenol involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(2-Methoxy-5-trifluoromethylphenyl)-3-trifluoromethoxyphenol is unique due to the presence of both methoxy and trifluoromethyl groups on the phenyl ring, which imparts distinct chemical properties

Properties

IUPAC Name

3-[2-methoxy-5-(trifluoromethyl)phenyl]-5-(trifluoromethoxy)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F6O3/c1-23-13-3-2-9(14(16,17)18)6-12(13)8-4-10(22)7-11(5-8)24-15(19,20)21/h2-7,22H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXVSWVYIHNVIRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(F)(F)F)C2=CC(=CC(=C2)OC(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10F6O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70686759
Record name 2'-Methoxy-5-(trifluoromethoxy)-5'-(trifluoromethyl)[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70686759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261903-06-3
Record name 2'-Methoxy-5-(trifluoromethoxy)-5'-(trifluoromethyl)[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70686759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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